Butyrylmallotochromene
Description
Butyrylmallotochromene is a bioactive aromatic hydroxyketone derived from the pericarp of Mallotus japonicus (Euphorbiaceae), a plant traditionally used in East Asian medicine . Its molecular formula is C₂₆H₃₀O₈, with a molecular weight of 470.52 g/mol . Structurally, it features a chromene backbone substituted with a butyryl group, contributing to its lipophilic properties.
Properties
CAS No. |
116979-51-2 |
|---|---|
Molecular Formula |
C26H30O8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
1-[6-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]butan-1-one |
InChI |
InChI=1S/C26H30O8/c1-7-8-17(28)19-22(31)15(21(30)14-9-10-26(4,5)34-25(14)19)11-16-23(32)18(13(3)27)20(29)12(2)24(16)33-6/h9-10,29-32H,7-8,11H2,1-6H3 |
InChI Key |
KQDGTUWOPKXJII-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C |
Canonical SMILES |
CCCC(=O)C1=C2C(=C(C(=C1O)CC3=C(C(=C(C(=C3O)C(=O)C)O)C)OC)O)C=CC(O2)(C)C |
Other CAS No. |
116979-51-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares Butyrylmallotochromene with key analogs isolated from M. japonicus:
Notes:
Cytotoxic Activity
Comparative ED₅₀ values (µg/mL) against cancer cell lines:
| Compound | KB Cell Line ED₅₀ | L-5178Y Cell Line ED₅₀ |
|---|---|---|
| Mallotochromene (107) | 4.8 | 5.2 |
| Mallotophenone (112) | 0.29 | 1.04 |
| Compound 130 | 0.26 | 1.07 |
| This compound | Not reported | Not reported |
Key Findings :
- Compound 130 (a phlorobutyrophenone derivative) shows the highest potency (ED₅₀ = 0.26 µg/mL against KB cells), suggesting acylated phenones may enhance cytotoxicity .
- This compound’s cytotoxicity is noted in general terms , but quantitative data gaps highlight the need for further studies.
Research Implications and Gaps
- Structural Optimization : The butyryl group in this compound could serve as a template for designing derivatives with improved antiviral or anticancer profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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